molecular formula C10H20N2O3S2 B3298246 H-D-Met-D-met-OH CAS No. 89680-20-6

H-D-Met-D-met-OH

Cat. No.: B3298246
CAS No.: 89680-20-6
M. Wt: 280.4 g/mol
InChI Key: ZYTPOUNUXRBYGW-HTQZYQBOSA-N
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Description

“H-D-Met-D-met-OH” is a compound with the molecular formula C10H20N2O3S2 . It is also known by its English name “H-D-Met-Met-OH” and has a CAS number of 89680-17-1 .


Synthesis Analysis

The synthesis of “this compound” involves complex chemical processes. A study on mirror-image ligand discovery enabled by single-shot fast-flow synthesis of D-proteins provides insights into the synthesis process . The study demonstrates a general mirror-image phage display pipeline that utilizes automated flow peptide synthesis to prepare D-proteins in a single run .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more . A study on the surface interaction effect and mechanism of methionine provides further insights into the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are intricate. A study on the differential cross sections for a four-atom reaction provides insights into the chemical reactions . The study reports benchmark calculations carried out for the prototypical HD + OH → H2O + D reaction on an accurate potential energy surface that yield differential cross sections .


Physical and Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a molecular formula of C10H20N2O3S2 . Other properties such as density, boiling point, vapor pressure, index of refraction, molar refractivity, and more can be found in the ChemSpider database .

Scientific Research Applications

Application in Analyzing Water-Methanol Hydrogen Bonds

H-D-Met-D-met-OH's relevance in studying water-methanol hydrogen bonds is highlighted in research by Kawanowa et al. (2004). They demonstrated how reorganization of water-methanol hydrogen bonds can be investigated using time-of-flight secondary-ion mass spectrometry (TOF-SIMS). This technique provides insights into hydrogen bonding and its temperature-dependent behaviors in methanol molecules adsorbed on ice surfaces (Kawanowa et al., 2004).

Role in Gold(III)-Induced Oxidation Studies

Glišić et al. (2011) used this compound in studying the reaction of dipeptide glycyl-d,l-methionine with hydrogen tetrachloridoaurate(III). This research contributes to understanding the mechanism of Au(III)-induced oxidation of methionine in peptides, which is significant in analyzing the toxicity of gold-based drugs used in anti-arthritic and anticancer treatments (Glišić et al., 2011).

In Density Functional Theory Studies

Huang et al. (2018) utilized this compound in their density functional theory (DFT) and time-dependent density functional theory (TDDFT) studies. This research focused on the intermolecular multi-proton transfer dynamics of certain molecules in methanol solvent, demonstrating the utility of this compound in theoretical chemistry and computational modeling (Huang et al., 2018).

Understanding Hydrogen Bond Network Morphology

Research by Kuo et al. (2008) on protonated methanol-water mixed clusters used this compound to analyze hydrogen bond structures. This study, involving density functional theory calculations, contributes to the understanding of hydrogen bond network morphology in mixed molecular clusters (Kuo et al., 2008).

Safety and Hazards

The safety data sheet for “H-D-Met-D-met-OH” provides information on its safety and hazards . It advises avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Mechanism of Action

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPOUNUXRBYGW-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)N[C@H](CCSC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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